Enpp-1-IN-9
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Overview
Description
Enpp-1-IN-9 is a potent inhibitor of ectonucleotide pyrophosphatase-phosphodiesterase 1 (ENPP1). ENPP1 is an enzyme that plays a crucial role in purinergic signaling, which is involved in various physiological processes such as cell proliferation, migration, apoptosis, and immune responses . This compound has shown potential in the research of cancer and infectious diseases .
Preparation Methods
The synthesis of Enpp-1-IN-9 involves multiple steps, including the formation of key intermediates and their subsequent reactions under specific conditions. The detailed synthetic routes and reaction conditions are often proprietary and may vary depending on the desired purity and yield. Industrial production methods typically involve optimizing these synthetic routes to scale up the production while maintaining the quality and consistency of the compound .
Chemical Reactions Analysis
Enpp-1-IN-9 undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common reagents include oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reagents include reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: This reaction involves the replacement of one atom or group of atoms with another. Common reagents include halogens or nucleophiles like hydroxide ions.
The major products formed from these reactions depend on the specific conditions and reagents used .
Scientific Research Applications
Enpp-1-IN-9 has a wide range of scientific research applications, including:
Chemistry: It is used to study the enzymatic activity of ENPP1 and its role in purinergic signaling.
Biology: It helps in understanding the biological processes regulated by ENPP1, such as cell proliferation and apoptosis.
Industry: It is used in the development of new therapeutic agents targeting ENPP1 for various diseases.
Mechanism of Action
Enpp-1-IN-9 exerts its effects by inhibiting the enzymatic activity of ENPP1. ENPP1 catalyzes the hydrolysis of ATP or GTP to AMP or GMP, generating inorganic pyrophosphates. By inhibiting ENPP1, this compound prevents the degradation of cyclic GMP-AMP (cGAMP), thereby enhancing the activation of the stimulator of interferon genes (STING) pathway. This leads to increased production of interferons and other cytokines, promoting an anti-tumor immune response .
Comparison with Similar Compounds
Enpp-1-IN-9 is unique in its potent inhibition of ENPP1. Similar compounds include:
SR-8314: Another ENPP1 inhibitor that promotes STING activation.
TXN10128: An orally available ENPP1 inhibitor that restores cGAMP levels in the tumor microenvironment.
Compounds 8 and 9: Hydroxamic acids that inhibit ENPP1.
This compound stands out due to its broad specificity and ability to cleave various substrates, making it a valuable tool in cancer and infectious disease research .
Properties
Molecular Formula |
C17H24N4O5S |
---|---|
Molecular Weight |
396.5 g/mol |
IUPAC Name |
2-[1-(6,7-dimethoxyquinazolin-4-yl)piperidin-4-yl]ethyl sulfamate |
InChI |
InChI=1S/C17H24N4O5S/c1-24-15-9-13-14(10-16(15)25-2)19-11-20-17(13)21-6-3-12(4-7-21)5-8-26-27(18,22)23/h9-12H,3-8H2,1-2H3,(H2,18,22,23) |
InChI Key |
XZNLKBBWAKSADY-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C2C(=C1)C(=NC=N2)N3CCC(CC3)CCOS(=O)(=O)N)OC |
Origin of Product |
United States |
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